4-N-benzyl-6-chloropyrimidine-2,4-diamine
Overview
Description
N4-Benzyl-6-chloro-pyrimidine-2,4-diamine is a pyrimidine derivative known for its significant applications in various scientific fields. Pyrimidine derivatives are widely recognized for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of N4-Benzyl-6-chloro-pyrimidine-2,4-diamine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. This reaction is quenched with alcohols and the product is dispersed using an organic solvent to obtain 2,4-diamino-6-chloropyrimidine . The industrial production method involves similar steps but is optimized for higher yield and cost-effectiveness.
Chemical Reactions Analysis
N4-Benzyl-6-chloro-pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Common reagents used in these reactions include phosphorus oxychloride for chlorination, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N4-Benzyl-6-chloro-pyrimidine-2,4-diamine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N4-Benzyl-6-chloro-pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For example, it can act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity and inhibiting cell proliferation . The compound’s effects are mediated through various molecular pathways, including the inhibition of signal transduction pathways involved in cell growth and survival.
Comparison with Similar Compounds
N4-Benzyl-6-chloro-pyrimidine-2,4-diamine can be compared with other pyrimidine derivatives such as 2,4-diamino-6-chloropyrimidine and 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives . While these compounds share a similar core structure, N4-Benzyl-6-chloro-pyrimidine-2,4-diamine is unique due to its benzyl substitution, which can enhance its biological activity and specificity .
Similar Compounds
2,4-Diamino-6-chloropyrimidine: A precursor in the synthesis of N4-Benzyl-6-chloro-pyrimidine-2,4-diamine.
2,4-Diamino-5-aryl-6-substituted pyrimidine derivatives: Known for their anti-tubercular activity.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities.
N4-Benzyl-6-chloro-pyrimidine-2,4-diamine stands out due to its specific substitution pattern, which can lead to unique biological properties and applications.
Biological Activity
4-N-benzyl-6-chloropyrimidine-2,4-diamine is a pyrimidine derivative with significant potential in medicinal chemistry. Its structure, featuring a benzyl group and a chlorine atom, enhances its biological activity, making it a subject of interest for various therapeutic applications, particularly as an antimicrobial and anticancer agent.
- Molecular Formula : C11H11ClN4
- Molecular Weight : 276.76 g/mol
- CAS Number : 91066-67-0
The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are critical enzymes in cellular signaling pathways that regulate cell proliferation and survival. By binding to the active site of specific kinases, this compound can inhibit their activity, leading to reduced tumor growth and enhanced apoptosis in cancer cells.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including some resistant strains. The compound's ability to disrupt bacterial cell functions makes it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly its efficacy against different cancer cell lines. It has shown promising results in inhibiting the growth of cancer cells through mechanisms involving cell cycle arrest and induction of apoptosis. The specificity of its action on cancerous cells while sparing normal cells is particularly noteworthy .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of several pyrimidine derivatives, including this compound. The results demonstrated that this compound inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of many standard antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Potential
In vitro studies on various cancer cell lines revealed that this compound effectively inhibited cell proliferation. The compound was shown to induce apoptosis through the activation of caspase pathways. Furthermore, it demonstrated synergistic effects when combined with existing chemotherapeutic agents, enhancing their efficacy against resistant cancer types .
Research Findings
Properties
IUPAC Name |
4-N-benzyl-6-chloropyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c12-9-6-10(16-11(13)15-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNJAZPAQIPYMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363293 | |
Record name | 4-N-benzyl-6-chloropyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91066-67-0 | |
Record name | 4-N-benzyl-6-chloropyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-N-benzyl-6-chloropyrimidine-2,4-diamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG2V2NKW2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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